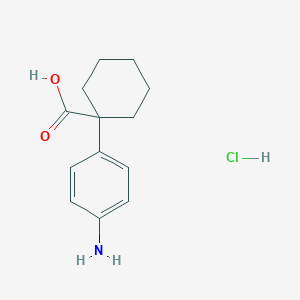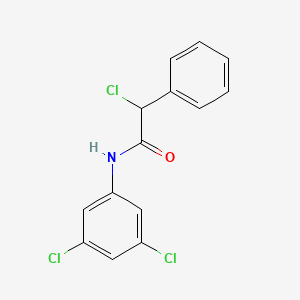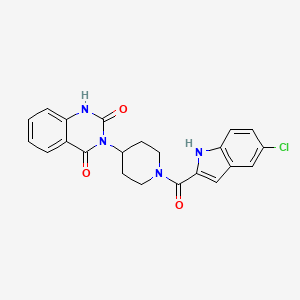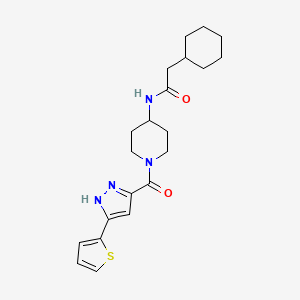
1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Peptide Synthesis
1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride (Ac6c) plays a crucial role in peptide synthesis. Peptides are essential for biological research, drug development, and diagnostics. Ac6c serves as a versatile building block due to its unique cyclic structure and amino acid functionality. Researchers utilize it to create custom peptides with specific sequences, which can be employed in studying protein-protein interactions, receptor binding, and enzymatic activity .
Stabilization of Bioactive Peptides
Ac6c has been investigated for its ability to stabilize bioactive peptides. By incorporating Ac6c into peptide sequences, researchers enhance their resistance to proteolytic degradation. This property is particularly valuable when designing therapeutic peptides or peptide-based drugs. The cyclic structure of Ac6c imparts structural rigidity, improving peptide stability and bioavailability .
Pharmacological Properties of Vasopressin Analogs
In the field of pharmacology, Ac6c has been studied in the context of vasopressin analogs. Researchers have modified vasopressin by substituting specific amino acids with Ac6c. These analogs exhibit altered pharmacological properties, affecting vasopressin receptor binding, signaling pathways, and therapeutic efficacy. Understanding these modifications helps optimize drug design for conditions like diabetes insipidus and cardiovascular disorders .
Antibacterial Agents
Ac6c derivatives have shown promise as antibacterial agents. Researchers explore their potential in combating bacterial infections, especially those caused by drug-resistant strains. By modifying Ac6c’s structure, scientists aim to enhance its antimicrobial activity while minimizing toxicity to human cells. This research contributes to the development of novel antibiotics .
Neuroscience and Neuroprotection
Ac6c’s unique properties make it relevant in neuroscience research. It has been investigated for its neuroprotective effects, potentially shielding neurons from damage caused by oxidative stress, inflammation, or excitotoxicity. Understanding Ac6c’s mechanisms of action may lead to therapeutic interventions for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cancer Therapy
Researchers explore Ac6c derivatives as potential anticancer agents. Their ability to selectively target cancer cells while sparing healthy cells is of great interest. By incorporating Ac6c into peptide-based drug candidates, scientists aim to develop more effective and less toxic treatments for various cancers. Early studies suggest promising results, but further research is needed .
特性
IUPAC Name |
1-(4-aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13;/h4-7H,1-3,8-9,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMCJMPBWMSPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride | |
CAS RN |
2377035-27-1 |
Source


|
| Record name | 1-(4-aminophenyl)cyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2809864.png)
![N-[[4-(4,4-Difluoro-2-methylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2809868.png)
![7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2809870.png)

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2809877.png)
![N-allyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2809878.png)
![N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide](/img/structure/B2809879.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2809880.png)

![4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2809882.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)